The key feature of 3-Chloro-2-fluorobenzaldehyde's structure is the presence of both electron-withdrawing groups (Cl and F) on the benzene ring. Chlorine is a stronger electron-withdrawing group compared to fluorine []. Their positions at the 2nd and 3rd positions, meta to each other, minimizes any direct interaction but can still influence the overall electronic properties of the molecule. This can affect the reactivity of the aldehyde group and potentially influence its participation in further chemical reactions.
The aldehyde group can undergo aldol condensation with other carbonyl compounds under basic or acidic conditions to form more complex molecules with conjugated double bonds.
The carbonyl group of the aldehyde is susceptible to nucleophilic addition reactions. This could involve reaction with primary amines to form imines or with Grignard reagents to form alcohols.
Further halogenation of the ring with stronger halogenating agents like Br2 or I2 might be possible, although the presence of existing Cl and F groups might deactivate the ring towards further substitution.
Some physical properties of 3-Chloro-2-fluorobenzaldehyde are available from commercial suppliers:
Irritant